(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
CAS No.: 220628-97-7
Cat. No.: VC13790813
Molecular Formula: C19H16N2O
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220628-97-7 |
|---|---|
| Molecular Formula | C19H16N2O |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | (4S)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1 |
| Standard InChI Key | UJADDXAPWQSGKQ-INIZCTEOSA-N |
| Isomeric SMILES | C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
| SMILES | C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
| Canonical SMILES | C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
The compound belongs to the oxazoline family, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its IUPAC name, (S)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydro-1,3-oxazole, reflects three key structural elements:
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Quinolin-8-yl group: A bicyclic aromatic system with a nitrogen atom at position 1 and a hydroxyl group at position 8, known for its role in antimicrobial and antimalarial activity .
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Benzyl substituent: A chiral (S)-configured benzyl group at the 4-position of the oxazoline ring, which influences steric and electronic interactions in biological systems .
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Dihydrooxazole core: A partially saturated oxazole ring that enhances metabolic stability compared to fully aromatic analogs .
Molecular Properties
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Molecular formula: (calculated for the 8-yl isomer, analogous to the 2-yl variant ).
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Stereochemistry: The (S)-configuration at the 4-position is critical for enantioselective interactions, as seen in related oxazoline catalysts .
Table 1: Comparative Molecular Data for Quinoline-Oxazoline Derivatives
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of (S)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole likely involves:
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Quinolin-8-ol precursor: Functionalization at the 8-position via electrophilic substitution or metal-catalyzed coupling .
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Oxazoline ring formation: Cyclization of a β-amino alcohol with a benzyl-protected carbonyl group under acidic conditions .
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Chiral induction: Use of (S)-benzyl glycidyl ether or asymmetric catalysis to establish the stereocenter .
Key Reaction Steps
A plausible route, adapted from Mannich-type reactions , involves:
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Mannich base formation: Reacting quinolin-8-amine with paraformaldehyde and benzyl alcohol to generate an intermediate β-amino alcohol.
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Cyclodehydration: Treatment with thionyl chloride (SOCl) or Burgess reagent to form the oxazoline ring .
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Resolution: Chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .
Scheme 1: Hypothetical Synthesis of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
Biological Activities and Mechanisms
Antimalarial Activity
Quinolin-8-yl derivatives inhibit Plasmodium falciparum D6 and W2 strains with IC values of 1.16–4.61 μM, comparable to chloroquine . The oxazoline ring may enhance membrane permeability, facilitating heme detoxification interference.
Molecular Docking Insights
Docking studies on related compounds suggest:
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LptA binding: Hydrogen bonding between the oxazoline nitrogen and Arg76 of LptA .
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Topoisomerase IV inhibition: π-π stacking between the quinoline ring and Phe88 residues .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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LogP: Estimated at 3.1 (calculated using ChemAxon), indicating moderate lipophilicity.
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for therapeutic use.
Metabolic Pathways
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Oxazoline ring oxidation: Predominant hepatic metabolism via CYP3A4, yielding quinolin-8-ol and benzyl alcohol metabolites .
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Glucuronidation: Phase II conjugation at the hydroxyl group, as observed in fluorinated quinolones .
Applications and Future Directions
Therapeutic Development
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Dual-target antibiotics: Potential to concurrently inhibit LptA and Topoisomerase IV, reducing resistance emergence .
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Antimalarial lead optimization: Structural tuning to improve selectivity over human kinases .
Catalytic and Material Science Uses
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